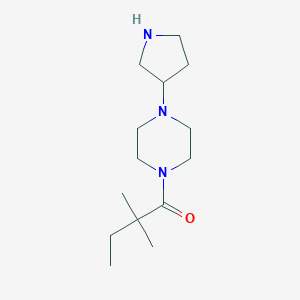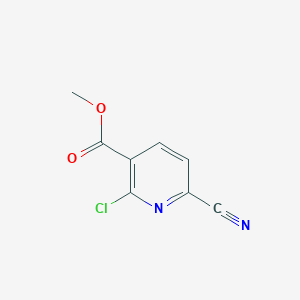
2,2-Dimethyl-1-(4-pyrrolidin-3-ylpiperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(4-pyrrolidin-3-ylpiperazin-1-yl)butan-1-one is a chemical compound that belongs to the class of cathinones. It is commonly known as Dibutylone or bk-DMBDB. Dibutylone is a synthetic stimulant that is chemically similar to other cathinones such as methylone and ethylone. It was first synthesized in 2014 and has gained popularity as a research chemical.
Wirkmechanismus
Dibutylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It works by blocking the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
Dibutylone has been shown to produce a range of biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. Dibutylone has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dibutylone as a research chemical is its availability and affordability. It is relatively easy to obtain and can be purchased from various online vendors. However, one of the limitations of using Dibutylone is its lack of selectivity. It acts on multiple neurotransmitter systems, making it difficult to isolate the specific effects of the drug.
Zukünftige Richtungen
There are several future directions for research on Dibutylone. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of research is the development of more selective SNDRI compounds that can target specific neurotransmitter systems. Additionally, further studies are needed to investigate the long-term effects of Dibutylone use and its potential for abuse.
Synthesemethoden
The synthesis of Dibutylone involves the reaction of 1-(4-bromophenyl)-2-(dimethylamino)ethan-1-one with piperazine in the presence of a strong base. The resulting product is then subjected to a reductive amination reaction with 2,2-dimethylbutyraldehyde to yield Dibutylone.
Wissenschaftliche Forschungsanwendungen
Dibutylone has been widely used as a research chemical in the field of neuroscience. It has been studied for its potential as a treatment for depression and anxiety disorders. Dibutylone has also been investigated for its effects on the central nervous system and its potential as a cognitive enhancer.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(4-pyrrolidin-3-ylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-4-14(2,3)13(18)17-9-7-16(8-10-17)12-5-6-15-11-12/h12,15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYVFQRMHSUJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCN(CC1)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)
![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)
![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)

![N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B6642669.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)